molecular formula C22H23N5O2S B14939492 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Katalognummer: B14939492
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: KWHDRSVJBMLYQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinoline core substituted with methoxy (at position 8) and three methyl groups (positions 2, 2, and 4), linked via a sulfanyl ethanone bridge to a 1-phenyl-1H-tetrazole moiety.

Eigenschaften

Molekularformel

C22H23N5O2S

Molekulargewicht

421.5 g/mol

IUPAC-Name

1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C22H23N5O2S/c1-15-13-22(2,3)26(20-17(15)11-8-12-18(20)29-4)19(28)14-30-21-23-24-25-27(21)16-9-6-5-7-10-16/h5-13H,14H2,1-4H3

InChI-Schlüssel

KWHDRSVJBMLYQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(N(C2=C1C=CC=C2OC)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Methoxy and Trimethyl Groups: These groups can be introduced through alkylation and methylation reactions.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling of the Quinoline and Tetrazole Units: This step may involve a nucleophilic substitution reaction to link the quinoline and tetrazole units via a sulfanyl bridge.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The quinoline and tetrazole moieties are known to interact with various biological targets, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

  • Structural Differences: Additional methyl group at quinoline position 6; tetrazole substituted with methyl instead of phenyl.
  • Impact: Increased steric bulk at quinoline position 6 may reduce binding to planar targets.
  • Synthesis : Similar to the target compound, using α-halogenated ketones and nucleophilic substitution .

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

  • Structural Differences: Replaces tetrazole with triazole; adds quinolin-8-yloxymethyl and 4-chlorophenyl groups.
  • Impact: Triazole’s reduced acidity (vs. Chlorophenyl and quinolin-8-yloxymethyl groups may enhance cytotoxicity but increase molecular weight (MW: ~520 vs. target compound’s ~450).

Non-Quinoline Analogues

1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone

  • Structural Differences: Biphenyl replaces quinoline.
  • Impact: Loss of quinoline’s planar structure reduces π-stacking but increases torsional flexibility. Higher lipophilicity (logP ~4.2 vs. target’s ~3.8) due to biphenyl’s hydrophobic nature.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

  • Structural Differences: Piperidine replaces quinoline; tetrazole retained.
  • Impact: Basic piperidine improves aqueous solubility (clogP ~2.1 vs. target’s ~3.8). Demonstrated antimicrobial activity (MIC: 4–16 µg/mL against S.

Heterocyclic Variants

1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

  • Structural Differences: Thiophene and oxadiazole replace quinoline and tetrazole.
  • Impact: Oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces basicity.

Comparative Data Table

Compound Name Core Structure Key Substituents MW clogP Bioactivity Notes
Target Compound Quinoline + Tetrazole 8-OMe, 2,2,4-Me₃, Ph-tetrazole ~450 ~3.8 Not reported
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolinyl)ethanone Quinoline + Tetrazole 2,2,4,6-Me₄, Me-tetrazole ~435 ~4.1 Unknown
1-Biphenyl-4-yl-2-(1-phenyltetrazol-5-ylsulfanyl)ethanone Biphenyl + Tetrazole None ~390 ~4.2 Uncharacterized
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine + Tetrazole Variable aryl groups ~300 ~2.1 Antimicrobial (MIC: 4–16 µg/mL)
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)triazol-3-yl]sulfanyl]ethanone Triazole + Quinoline 4-ClPh, quinolin-8-yloxymethyl ~520 ~5.0 Cytotoxicity suspected

Biologische Aktivität

The compound 1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline moiety with a tetrazole group, which are both known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S with a molecular weight of approximately 355.5 g/mol. The structural features that contribute to its biological activity include:

  • Quinoline Ring : Known for its antimicrobial and anticancer properties.
  • Tetrazole Group : Often associated with enhanced bioactivity and solubility.

Anticancer Activity

Recent studies have shown that derivatives of quinoline and tetrazole exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • NCIH460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

In vitro assays demonstrated that the compound exhibited notable cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC50 values ranging from 0.01 to 0.06 μg/mL against these cell lines, indicating potent activity while remaining non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

The compound's antimicrobial potential was assessed against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The disk diffusion method revealed significant inhibition zones, suggesting effective antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a dual-action agent against infections .

Case Study 1: Anticancer Evaluation

In a controlled study, the compound was synthesized and tested against a panel of cancer cell lines. The results showed that it not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. The mechanism of action was linked to the disruption of mitochondrial function and activation of caspase pathways.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity, with inhibition zones measuring up to 15 mm in diameter compared to standard antibiotics .

Summary Table of Biological Activities

Activity TypeTested Organisms/Cell LinesIC50 Values (μg/mL)Reference
AnticancerMCF70.01 - 0.06
NCIH460Similar
SF-268Similar
AntimicrobialStaphylococcus aureusNot specified
Escherichia coliNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.